molecular formula C14H9NO3 B8815094 2-(3-Hydroxyphenyl)isoindoline-1,3-dione CAS No. 59479-66-2

2-(3-Hydroxyphenyl)isoindoline-1,3-dione

Cat. No.: B8815094
CAS No.: 59479-66-2
M. Wt: 239.23 g/mol
InChI Key: FZZOXPGVXDMPMS-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)isoindoline-1,3-dione is a derivative of phthalimide, an important class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a phthalimide core substituted with a meta-hydroxyphenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Hydroxyphenyl)isoindoline-1,3-dione can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with m-hydroxyaniline under acidic conditions. The reaction typically requires heating and the use of a solvent such as acetic acid to facilitate the formation of the imide bond .

Industrial Production Methods

In industrial settings, the synthesis of phthalimide derivatives often involves the use of phthalic anhydride and appropriate amines. The reaction conditions are optimized to achieve high yields and purity. Industrial processes may also employ catalysts and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Hydroxyphenyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phthalimide, N-(m-hydroxyphenyl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phthalimide core can interact with hydrophobic regions of proteins. These interactions can modulate enzyme activity and protein function, leading to various biological effects .

Comparison with Similar Compounds

2-(3-Hydroxyphenyl)isoindoline-1,3-dione can be compared with other phthalimide derivatives such as:

The unique feature of phthalimide, N-(m-hydroxyphenyl)- is the presence of the meta-hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to other phthalimide derivatives .

Properties

CAS No.

59479-66-2

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

2-(3-hydroxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H9NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-8,16H

InChI Key

FZZOXPGVXDMPMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

452 g (3.0 mol) of phthalic anhydride are used as initial charge in 1.6 l of DMF (dimethylformamide) in a round-bottomed flask. 334 g (3.0 mol) of 3-aminophenol are added slowly to this mixture. The mixture is stirred at 140° C. for 8 hours. During this period, water is removed by distillation by way of the head of a column. The mixture is permitted to cool to room temperature, and the precipitated solid is removed by suction filtration. The solid is washed first with water and then with ethanol, and is then dried in vacuo. This gives 650 g of a beige-coloured solid.
Quantity
452 g
Type
reactant
Reaction Step One
Quantity
334 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 L
Type
solvent
Reaction Step Three

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